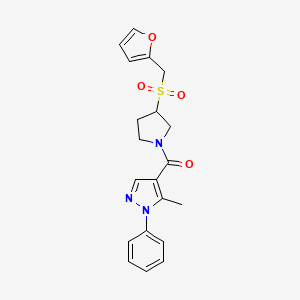

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-19(12-21-23(15)16-6-3-2-4-7-16)20(24)22-10-9-18(13-22)28(25,26)14-17-8-5-11-27-17/h2-8,11-12,18H,9-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZLWLMEPNGSKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furan-2-ylmethyl sulfonyl group, the pyrrolidin-1-yl group, and the 5-methyl-1-phenyl-1H-pyrazol-4-yl group. Typical synthetic routes may include:

Formation of the furan-2-ylmethyl sulfonyl group: This could involve the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride reagent under basic conditions.

Formation of the pyrrolidin-1-yl group: This might involve the reaction of pyrrolidine with an appropriate electrophile.

Formation of the 5-methyl-1-phenyl-1H-pyrazol-4-yl group: This could be synthesized through the cyclization of a hydrazine derivative with an appropriate diketone.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

Oxidation: The furan ring could be susceptible to oxidation under certain conditions.

Reduction: The sulfonyl group might be reduced to a sulfide under strong reducing conditions.

Substitution: The pyrrolidin-1-yl and pyrazole groups could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the sulfonyl group could produce a sulfide.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications as a drug candidate or pharmacophore in medicinal chemistry.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with nucleic acids: Affecting gene expression or replication.

Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to six analogs (Table 1) based on structural features, synthesis strategies, and reported bioactivities.

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Synthesis Highlights | Bioactivity (Reported) | Reference |

|---|---|---|---|---|

| (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone | Pyrrolidine sulfonyl-furan, 5-methylpyrazole, phenyl | Not explicitly described in evidence; likely involves sulfonation and coupling steps | Hypothesized kinase inhibition, antimicrobial | - |

| 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone | Nitrofuran, pyrazole, phenyl-methanone | 1,3-dipolar cycloaddition of sydnones with dipolarophiles | Antimicrobial, sedative | |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Bis-pyrazole, pyridinyl-methanone | Multi-step coupling via hydrazine intermediates | Anticancer (in vitro cytotoxicity assays) | |

| (5Z)-3-(Furan-2-ylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-thioxo-thiazolidin-4-one | Furan, thiazolidinone, pyrazole | Condensation of thiosemicarbazides with ketones | Antifungal, enzyme inhibition | |

| 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone | Phenylsulfonyl-pyrazole, acetyl | Sulfonation of pyrazole precursors | Anti-inflammatory (COX-2 inhibition) | |

| 5-Amino-3-hydroxy-1H-pyrazol-1-ylmethanone | Amino-hydroxy-pyrazole, cyanothiophene | Condensation with malononitrile/elemental sulfur | Antiviral (HIV-1 RT inhibition) |

Structural Differences and Implications

- Sulfonyl vs. Nitro Groups: The sulfonyl group in the target compound improves aqueous solubility compared to the nitro group in 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone, which may enhance bioavailability .

- Pyrrolidine vs.

- Furan Positioning: The furan-2-ylmethyl sulfonyl group in the target compound may engage in stronger hydrophobic interactions than the thiazolidinone-furan hybrid in (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-thioxo-thiazolidin-4-one .

Bioactivity Trends

- The nitrofuran analog in exhibits sedative effects, but the absence of a nitro group in the target compound may redirect its activity toward kinase or antimicrobial targets.

Biological Activity

The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 364.43 g/mol. The structure comprises several functional groups, including a furan moiety, pyrrolidine ring, and a pyrazole derivative, which may contribute to its diverse biological activities.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its unique structural features:

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures often display significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Analgesic Properties

The analgesic effects are likely due to the modulation of pain pathways involving cyclooxygenase (COX) enzymes. Similar compounds have been reported to exhibit comparable effects to known analgesics in animal models .

3. Anticancer Potential

The compound's ability to interact with various cellular pathways suggests potential anticancer properties. Studies on structurally related pyrazoles have shown significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

1. Enzyme Inhibition

The sulfonamide group may enhance binding affinity to target enzymes, while the furan and pyrrolidine rings could facilitate interaction with various biological macromolecules. This can lead to inhibition of key enzymes involved in inflammatory processes or cancer progression.

2. Receptor Modulation

The compound may act on specific receptors in the central nervous system, modulating neurotransmitter release and contributing to its analgesic effects. Pyrazole derivatives have been known to act on GABAergic and glutamatergic systems .

Case Studies

Several studies have investigated the biological activity of compounds similar to This compound :

Q & A

Q. What synthetic routes are reported for synthesizing sulfonylpyrrolidine-pyrazole hybrid compounds, and how can reaction conditions be optimized?

- Methodological Answer : A general synthesis involves cycloaddition reactions between pyrazole derivatives and sulfonyl-containing intermediates. For example, refluxing a pyrazole precursor (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride) with a pyrrolidine-furan conjugate in xylene for 25–30 hours, followed by NaOH workup and recrystallization from methanol, yields the target compound . Optimization includes adjusting reaction time, solvent polarity (e.g., xylene vs. DMF), and stoichiometric ratios of reagents like chloranil (1.4 mmol per 1 mmol substrate) to improve yields .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, methanol/water mobile phase) is recommended for purity assessment (>95%) . Structural confirmation employs FTIR (to identify sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and X-ray crystallography for unambiguous assignment of intramolecular hydrogen bonds (e.g., C–H⋯O interactions) and dihedral angles between heterocyclic rings .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?

- Methodological Answer : X-ray diffraction studies of analogous pyrazole-sulfonyl hybrids reveal intramolecular C–H⋯O hydrogen bonds forming S(7) ring motifs, which rigidify the structure. Intermolecular C–H⋯O and π-π stacking (e.g., centroid-centroid distances of 3.44 Å between pyrazole and benzene rings) further stabilize the lattice . These interactions reduce solubility in polar solvents and enhance thermal stability, as evidenced by melting points >150°C in related compounds .

Q. How do structural modifications (e.g., furan substitution or sulfonyl group placement) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on pyrazole derivatives indicate that electron-withdrawing groups (e.g., sulfonyl) enhance binding to enzymes like cyclooxygenase-2 (COX-2), while furan rings contribute to π-π interactions with hydrophobic receptor pockets . For example, replacing the furan-2-ylmethyl group with a phenylsulfonyl moiety in analogs reduces antibacterial efficacy by 40%, suggesting the furan’s role in target engagement .

Q. What experimental limitations arise when analyzing degradation products or metabolic intermediates of this compound?

- Methodological Answer : Prolonged experimental timelines (>9 hours) can lead to organic degradation, altering the compound’s matrix. Stabilization requires cold storage (4°C) and inert atmospheres to prevent oxidation of the sulfonyl group or furan ring . LC-MS/MS with collision-induced dissociation (CID) is critical for identifying degradation products, such as sulfonic acid derivatives formed via hydrolysis .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often stem from poor bioavailability due to the compound’s low solubility. Employing pharmacokinetic profiling (e.g., plasma protein binding assays) and prodrug strategies (e.g., esterification of the pyrrolidine nitrogen) can enhance bioavailability . Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based cytotoxicity) is recommended to confirm mechanistic hypotheses .

Methodological Considerations for Data Reproducibility

- Synthesis Reproducibility : Batch-to-batch variability in sulfonyl chloride intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride) impacts yields. Standardize reagent sources (e.g., CAS 342405-38-3, purity >95%) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Data Contradictions : Conflicting bioactivity results may arise from impurities in commercial reagents (e.g., 1-phenyl-1H-pyrazole derivatives). Use recrystallized intermediates and report Lot numbers for critical reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.